(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid
Overview
Description
“(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1807979-68-5. It has a molecular weight of 298.1 and its IUPAC name is 2-(3-bromo-5-phenoxy-1H-1,2,4-triazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16). This indicates the presence of a bromine atom, a phenoxy group, a 1H-1,2,4-triazol-1-yl group, and an acetic acid group in the molecule .Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Activity : The compound has been synthesized and evaluated for its in vivo anti-inflammatory and analgesic activities. Notably, derivatives like 2-[4-(2,4-dichlorobenzylideneamino)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid exhibited significant anti-inflammatory effects (Hunashal et al., 2014).
Antimicrobial Properties : Various derivatives have been synthesized and shown to possess antimicrobial activity. Some compounds, like 3h and 3j, demonstrated notable antifungal activity against specific strains (Hunashal, Satyanarayana, & Maddi, 2012).
Chemical Synthesis and Characterization
Development of Derivatives : Research has focused on developing various derivatives of this compound, exploring their synthesis, and characterizing their properties using spectroscopic techniques (Nurhan Gümüşkaya Lüleci & Imran, 2019).
Synthesis of Novel Compounds : Efforts have been made to synthesize new derivatives, confirming their structures through elemental analysis, NMR, and chromatographic mass spectral analysis. This work contributes to the development of medicines and other applications (Safonov & Nevmyvaka, 2020).
Applications in Drug Development
Anti-Ulcer Activity : Some derivatives have been evaluated for their potential anti-ulcer activity, suggesting possible medicinal applications (Georgiyants, Perekhoda, Saidov, & Kadamov, 2014).
Anticancer Evaluation : Derivatives have been screened for anticancer activity against various cancer types, demonstrating the compound's potential in oncology research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Pharmacological Properties : Research has explored the synthesis of esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, revealing their analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities (Salionov, 2015).
Properties
IUPAC Name |
2-(3-bromo-5-phenoxy-1,2,4-triazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c11-9-12-10(14(13-9)6-8(15)16)17-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCLZBSSNBPJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NN2CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225571 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807979-68-5 | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807979-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole-1-acetic acid, 3-bromo-5-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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